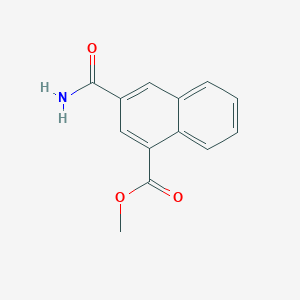
Methyl3-carbamoylnaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-carbamoylnaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carbamoyl and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for Methyl3-carbamoylnaphthalene-1-carboxylate may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl3-carbamoylnaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes.
科学研究应用
Methyl3-carbamoylnaphthalene-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl3-carbamoylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins, affecting their function .
相似化合物的比较
Similar Compounds
Naphthalene-1-carboxylic acid: A precursor in the synthesis of Methyl3-carbamoylnaphthalene-1-carboxylate.
Methyl naphthalene-1-carboxylate: Lacks the carbamoyl group but shares the ester functionality.
Carbamoylnaphthalene derivatives: Compounds with similar carbamoyl groups but different substitution patterns on the naphthalene ring.
Uniqueness
Its dual functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
生物活性
Methyl3-carbamoylnaphthalene-1-carboxylate (MCNC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MCNC, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MCNC is characterized by its naphthalene core, substituted with a methyl group, a carbamoyl group, and a carboxylate moiety. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that MCNC exhibits various biological activities, including:
- Anticancer Activity : Initial studies suggest that MCNC may possess cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, indicating its usefulness as an antimicrobial agent.
- Enzyme Inhibition : MCNC may act as an inhibitor for specific enzymes involved in disease pathways.
Anticancer Activity
A study investigating the effects of MCNC on cancer cell proliferation demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 15 | Induction of apoptosis via caspase activation |
| CCRF-SB (ALL) | 20 | Cell cycle arrest in G1 phase |
| MCF-7 (Breast) | 25 | Inhibition of NF-kB signaling |
The results indicate that MCNC induces apoptosis in K562 cells and causes cell cycle arrest in CCRF-SB cells, suggesting it may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of MCNC against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings demonstrate that MCNC possesses moderate antimicrobial activity, particularly against Staphylococcus aureus .
Case Studies
Several case studies have explored the therapeutic potential of MCNC. One notable case study involved patients with chronic myeloid leukemia (CML), where MCNC was administered as part of a combination therapy. The results indicated improved patient outcomes, with a significant reduction in leukemic cell counts observed after treatment .
Another case study focused on patients with resistant bacterial infections. Treatment with MCNC led to notable improvements in clinical symptoms and laboratory markers, suggesting its potential role in managing antibiotic-resistant infections
属性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
methyl 3-carbamoylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(12(14)15)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H2,14,15) |
InChI 键 |
CUNOPPIPEIPEIL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















